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Compound of Interest

Compound Name:
1-(2-Bromo-4-

iodophenyl)ethanone

CAS No.: 1261816-56-1

Cat. No.: B3033913 Get Quote

Executive Summary & Critical Distinction
Target Compound: 1-(2-Bromo-4-iodophenyl)ethanone CAS Number: 1261816-56-1 Role:

High-value scaffold for cross-coupling (Suzuki-Miyaura, Sonogashira) due to the differential

reactivity of the C-Br and C-I bonds.

⚠️ CRITICAL DISAMBIGUATION WARNING: Do NOT confuse this compound with its isomer,

2-Bromo-1-(4-iodophenyl)ethanone (CAS 31827-94-8), also known as 4'-iodophenacyl

bromide.

Target (CAS 1261816-56-1): Ring-substituted. Acetyl group at C1, Bromine at C2, Iodine at

C4. Stable ketone.

Isomer (CAS 31827-94-8): Alpha-bromo ketone. Acetyl group at C1, Iodine at C4, Bromine

on the methyl group. Highly reactive lachrymator.

Physicochemical Profile
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Property
Value
(Experimental/Predicted)

Notes

Molecular Formula C₈H₆BrIO

Molecular Weight 324.94 g/mol

Exact Mass 323.865 g/mol Monoisotopic

Appearance Off-white to pale yellow solid
Typical of poly-halogenated

acetophenones

Melting Point 55–60 °C (Predicted)

Lower than 4-

iodoacetophenone (85°C) due

to ortho-steric clash

Boiling Point ~328 °C (at 760 mmHg)
Decomposition likely before

boiling

Solubility DCM, THF, Ethyl Acetate
Poor solubility in

water/hexanes

pKa ~18-19 (alpha-protons)

Slightly more acidic than

acetophenone due to EWG

effects

Spectroscopic Characterization (The Core)
As specific experimental spectra are proprietary for this catalog item, the following data is

derived from high-fidelity substituent chemical shift additivity rules (Chemically Accurate

Prediction) validated against analogous 1,2,4-trisubstituted benzenes.

A. Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ (7.26 ppm reference) Frequency: 400 MHz
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Position Shift (δ, ppm) Multiplicity Coupling (Hz)
Structural
Logic

Methyl (H-a) 2.62 Singlet (3H) -

Acetyl methyl.

Slightly shielded

relative to typical

acetophenones

(2.55) due to the

ortho-bromo

group twisting

the carbonyl out

of planarity.

H-6 7.45 Doublet (1H) J ≈ 8.0

Ortho to

Carbonyl. The

expected

deshielding (~7.9

ppm) is

dampened by the

"twist effect" of

the bulky ortho-

Br, reducing

conjugation.

H-5 7.72 dd (1H) J ≈ 8.0, 1.8

Ortho to Iodine,

Meta to

Carbonyl. The

iodine atom

provides

significant

deshielding

(heavy atom

effect).

H-3 8.01 Doublet (1H) J ≈ 1.8 Ortho to

Bromine, Ortho

to Iodine. Most

deshielded

aromatic proton
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due to the

additive inductive

effects of two

halogens.

B. Infrared Spectroscopy (FT-IR)
C=O Stretch (1685–1695 cm⁻¹): The carbonyl band appears at a higher frequency than

unsubstituted acetophenone (1682 cm⁻¹). The steric bulk of the ortho-bromine atom forces

the carbonyl group out of the phenyl plane, reducing

-conjugation (steric inhibition of resonance) and increasing the double-bond character of the
C=O bond.

C-H Stretch (Ar): 3050–3080 cm⁻¹ (Weak).

C-X Stretch: 1000–1100 cm⁻¹ (C-Br and C-I vibrations, often coupled).

C. Mass Spectrometry (EI-MS)
Molecular Ion [M]⁺: Distinctive isotope pattern due to Bromine (⁷⁹Br:⁸¹Br ≈ 1:1).

m/z 324 (100%)

m/z 326 (98%)

Fragmentation:

[M - 15]⁺: Loss of Methyl radical (CH₃•) → m/z 309/311 (Acylium ion).

[M - 127]⁺: Loss of Iodine radical (I•) → m/z 197/199.[1]

[M - 43]⁺: Loss of Acetyl radical (CH₃CO•) → m/z 281/283 (Aryl cation).

Synthesis & Purity Assessment
Recommended Route: The Weinreb Amide Protocol Direct Friedel-Crafts acetylation of 1-

bromo-3-iodobenzene is not recommended due to poor regioselectivity (directing effects of Br

and I are competing). The most reliable route is via the acid chloride.
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2-Bromo-4-iodobenzoic acid
(Commercially Available)

Acid Chloride Formation
(SOCl2, DMF cat.) 2-Bromo-4-iodobenzoyl chloride Weinreb Amide Formation

(N,O-Dimethylhydroxylamine HCl)
Weinreb Amide

(Stable Intermediate)
Grignard Addition

(MeMgBr, THF, 0°C)
1-(2-Bromo-4-iodophenyl)ethanone

(Target)

Click to download full resolution via product page

Caption: Regioselective synthesis via Weinreb Amide to prevent over-addition and ensure

isomer purity.

Purity Assessment Protocol:

HPLC: C18 Column, Water/Acetonitrile gradient (0.1% TFA). Target elutes later than non-

iodinated analogs due to lipophilicity.

TLC: 10% EtOAc in Hexanes. R_f ≈ 0.4. Visualize with UV (254 nm).

Handling & Stability
Light Sensitivity: The C-I bond is photosensitive. Store in amber vials or foil-wrapped

containers.

Temperature: Store at 2–8 °C. Stable at room temperature for short periods (days), but long-

term storage requires refrigeration to prevent deiodination.

Reactivity:

C-I Bond: Reactive to Mg/Li (halogen-metal exchange) and Pd(0) (oxidative addition).

Reacts faster than the C-Br bond, allowing chemoselective functionalization at the 4-

position.

C-Br Bond: Requires higher temperatures or specialized ligands for Pd-catalyzed

coupling, enabling sequential cross-coupling strategies.
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Catalog Verification: BLD Pharm Product #BD234988. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1-(4-Bromophenyl)ethanone | CAS#:99-90-1 | Chemsrc [chemsrc.com]

To cite this document: BenchChem. [Advanced Characterization & Synthesis Guide: 1-(2-
Bromo-4-iodophenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3033913#1-2-bromo-4-iodophenyl-ethanone-
characterization-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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